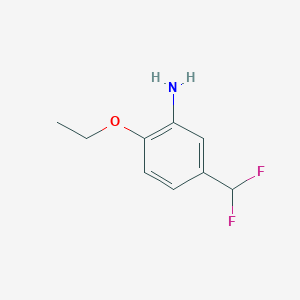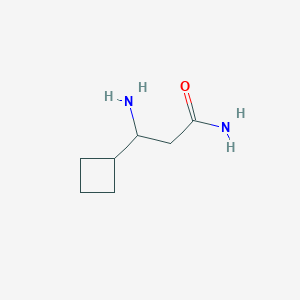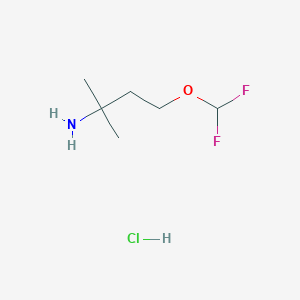
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride is a chemical compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a difluoromethoxy group, which imparts distinct reactivity and stability compared to other similar compounds.
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylbutan-2-amine with difluoromethoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which distinguishes it from other similar compounds. Some similar compounds include:
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used in the synthesis of nitrogen-containing heterocycles.
Trifluoromethyl Compounds: While these compounds contain a trifluoromethyl group instead of a difluoromethoxy group, they share some similarities in terms of reactivity and applications.
Eigenschaften
Molekularformel |
C6H14ClF2NO |
|---|---|
Molekulargewicht |
189.63 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2NO.ClH/c1-6(2,9)3-4-10-5(7)8;/h5H,3-4,9H2,1-2H3;1H |
InChI-Schlüssel |
RPBOGDWPNGPOBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCOC(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)

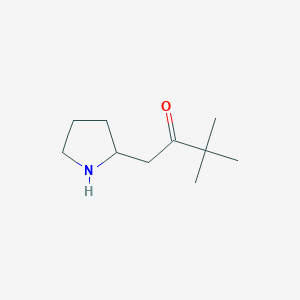
![N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)
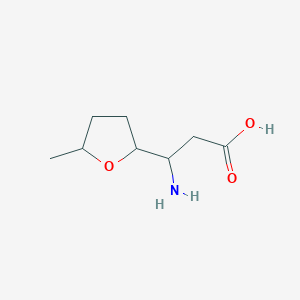

![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13308101.png)

![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
![2-[(1-Phenylpropyl)amino]propane-1,3-diol](/img/structure/B13308118.png)
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13308119.png)
